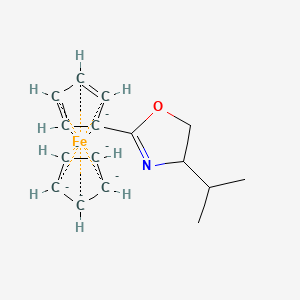
Methyl 4-(2-pyrazinyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate is a chemical compound with the molecular formula C10H9NO4 It is known for its unique structure, which includes a pyrazine ring attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate typically involves the reaction of pyrazine-2-carboxylic acid with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring.
科学的研究の応用
Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate
- Methyl 2,4-Dioxo-4-(2-nitrophenyl)butanoate
- Methyl 2,4-Dioxo-4-(2-thienyl)butanoate
Uniqueness
Methyl 2,4-Dioxo-4-(2-pyrazinyl)butanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H8N2O4 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
methyl 2,4-dioxo-4-pyrazin-2-ylbutanoate |
InChI |
InChI=1S/C9H8N2O4/c1-15-9(14)8(13)4-7(12)6-5-10-2-3-11-6/h2-3,5H,4H2,1H3 |
InChIキー |
UFDPRTPQGNWSCX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC(=O)C1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)

![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)







